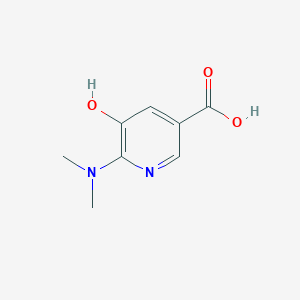
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol, or 2-CPCPE, is a cyclopropane derivative of piperidine. It is a colorless, water-soluble organic compound that has a wide range of applications in chemical synthesis and scientific research. 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. It has been used in the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects and its potential applications in scientific research.
Scientific Research Applications
2-CPCPE has a wide range of applications in scientific research. It has been used as a ligand for catalytic reactions, as a substrate for enzymatic reactions, and as a reagent in organic synthesis. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects. It has been used to study the binding of proteins to DNA and the regulation of gene expression. It has also been used to study the effects of hormones on the regulation of gene expression. Additionally, 2-CPCPE has been used to study the effects of drugs on the regulation of gene expression.
Mechanism of Action
Target of action
, which typically work by binding to opioid receptors in the brain, spinal cord, and other areas of the body.
Result of action
One study mentions the use of this compound in the synthesis of lipid nanoparticles for mRNA and CRISPR-Cas9 gene editors, which could achieve efficient gene editing in lung epithelium . This suggests that the compound may have applications in gene therapy for congenital lung diseases .
Advantages and Limitations for Lab Experiments
The use of 2-CPCPE in laboratory experiments has a number of advantages and limitations. One advantage of using 2-CPCPE is that it is a water-soluble compound, which makes it easier to handle and work with in the laboratory. Additionally, 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. However, it is important to note that 2-CPCPE can be toxic if not handled properly.
Future Directions
In the future, 2-CPCPE may be used to study the effects of drugs on the regulation of gene expression. Additionally, 2-CPCPE may be used to study the effects of environmental factors on the regulation of gene expression. Furthermore, 2-CPCPE may be used to study the effects of hormones on the regulation of gene expression. Finally, 2-CPCPE may be used to study the effects of other compounds on the regulation of gene expression.
properties
IUPAC Name |
cyclopropyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-5-9-3-6-12(7-4-9)11(14)10-1-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKAVPVZGJMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



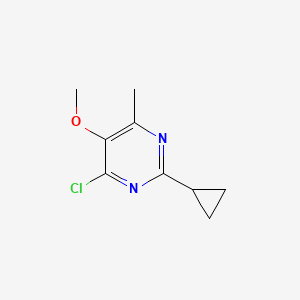


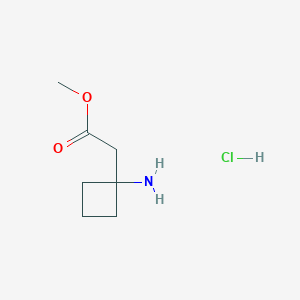
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)

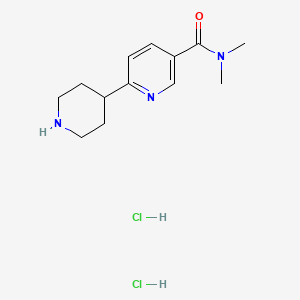
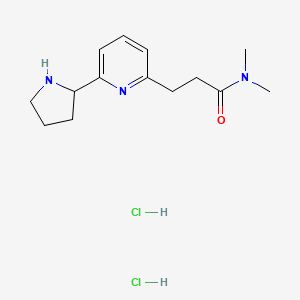
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
